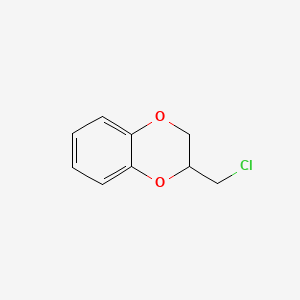
2-(氯甲基)-2,3-二氢-1,4-苯并二噁英
描述
Synthesis Analysis
The synthesis of 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine and related compounds involves multiple steps, including Diels-Alder reactions and reactions with dienophiles to produce tri- and tetracyclic systems, which are crucial intermediates in organic synthesis (Ruiz et al., 1992). Furthermore, a novel synthesis pathway involves the reaction of α-(2-hydroxyphenoxy)alkylketones with dimethylsulphoxonium methylide, leading to the formation of 2-substituted-2,3-dihydro-2-hydroxymethyl-1,4-benzodioxins as well as their isomeric forms (Salimbeni et al., 1988).
Molecular Structure Analysis
The molecular structure of 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine and derivatives has been elucidated through various spectroscopic techniques, including IR, 1H-NMR, and EI-MS, providing detailed insights into their structural characteristics (Abbasi et al., 2020).
科学研究应用
合成和药物化学
2-(氯甲基)-2,3-二氢-1,4-苯并二噁英及其衍生物主要用于合成具有潜在治疗应用的各种化合物。例如,已经合成并评估了该化合物的衍生物的抗菌和抗真菌活性。一些化合物,特别是那些类似 2-[(4-氯苯基)磺酰氨基]-N-(3,5-二甲基苯基)乙酰胺的化合物,已显示出有希望的抗菌潜力,且溶血活性低(Abbasi et al., 2020)。
在抗糖尿病研究中的作用
在另一项研究应用中,已经合成了基于 2-(氯甲基)-2,3-二氢-1,4-苯并二噁英结构的化合物,并评估了它们的抗糖尿病潜力。其中一些化合物对 α-葡萄糖苷酶表现出从弱到中等的抑制活性,表明在 2 型糖尿病管理中具有潜在的治疗作用(Abbasi et al., 2023)。
酶抑制和抗菌特性
此外,该化合物及其衍生物已被研究其酶抑制特性和抗菌潜力。一些合成的衍生物与标准抗菌剂相比显示出良好的抑制活性,并且对脂氧合酶等酶具有良好的抑制作用,脂氧合酶通常在炎症条件下成为靶标(Abbasi et al., 2017a), (Abbasi et al., 2017b)。
治疗剂的前体
2-(氯甲基)-2,3-二氢-1,4-苯并二噁英的衍生物已被用作有价值的手性合成子的前体,这对于治疗剂的对映异构体选择性合成至关重要。这包括产生手性构块 2,3-二氢-1,4-苯并二噁英-2-羧酸的两种对映异构体,它们是合成治疗剂(如 (S)-多沙唑嗪甲磺酸盐等)的组成部分(Mishra et al., 2016)。
安全和危害
属性
IUPAC Name |
3-(chloromethyl)-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPKYQSHFKQVDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601258145 | |
| Record name | 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601258145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine | |
CAS RN |
2164-33-2 | |
| Record name | 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2164-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002164332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2164-33-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33830 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2164-33-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24519 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2164-33-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1500 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601258145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-2,3-dihydro-1,4-benzodioxin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.820 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(Chloromethyl)-1,4-benzodioxane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QBM9T3N34M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

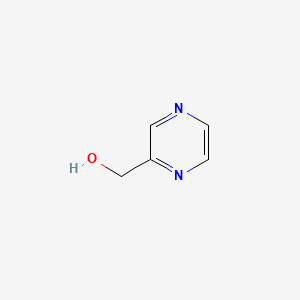
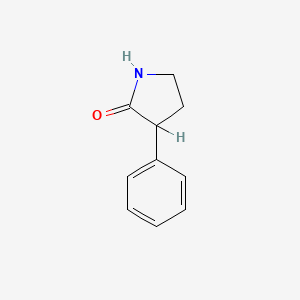
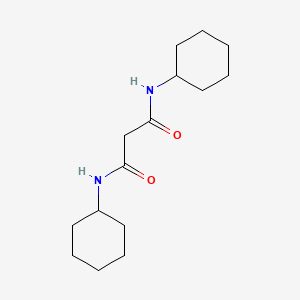
![6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1266330.png)
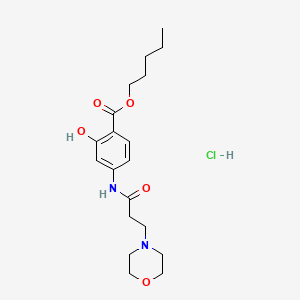
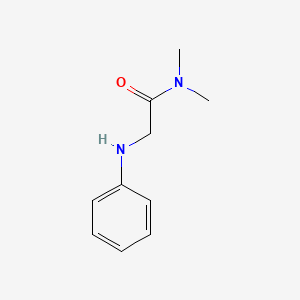
![4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide](/img/structure/B1266334.png)
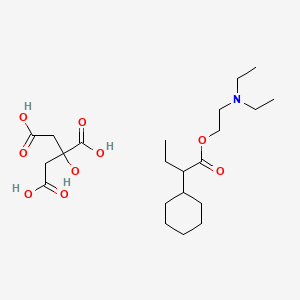
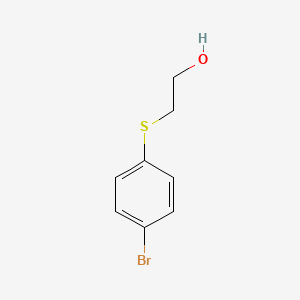
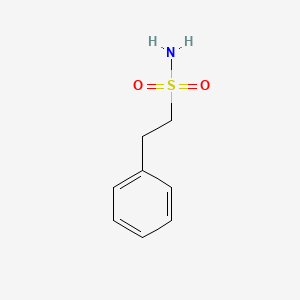
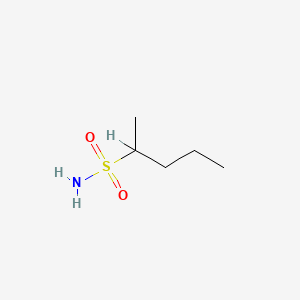

![3-[(2-Cyanoethyl)disulfanyl]propanenitrile](/img/structure/B1266346.png)
